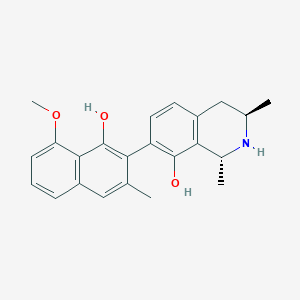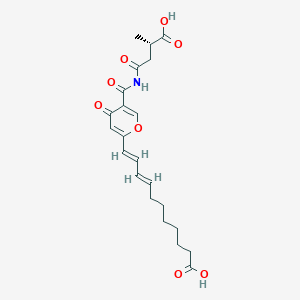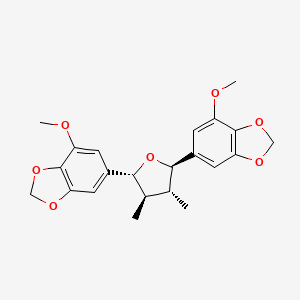
N-Hydroxyguanidine
Vue d'ensemble
Description
La N-Hydroxyguanidine est un composé organique appartenant à la classe des guanidines. Elle se caractérise par la présence d'un groupe guanidine dans lequel l'un des atomes d'hydrogène liés à l'azote en position 1 est remplacé par un groupe hydroxyle . Ce composé suscite un intérêt considérable en raison de ses applications diverses dans différents domaines, notamment la chimie, la biologie et la médecine.
Applications De Recherche Scientifique
La N-Hydroxyguanidine a une large gamme d'applications en recherche scientifique :
Industrie : La this compound est utilisée dans la synthèse de produits pharmaceutiques, de produits chimiques agricoles, de colorants et de matériaux.
5. Mécanisme d'Action
La this compound exerce ses effets principalement par la libération d'oxyde nitrique. Le composé est oxydé par la synthase d'oxyde nitrique, conduisant à la formation d'oxyde nitrique et d'urées correspondantes . Ce processus implique l'interaction avec des cibles moléculaires telles que les cytochromes P450 et la synthase d'oxyde nitrique, qui catalysent les réactions d'oxydation .
Mécanisme D'action
Target of Action
N-Hydroxyguanidine is a class of organic compounds known as N-hydroxyguanidines . These are compounds containing a guanidine group in which one of the hydrogens attached to the nitrogen at position 1 is substituted by a hydroxyl group .
Mode of Action
It is known that the this compound group might interact with the phosphate head groups of cell membrane lipids, thus inducing a perturbation of the membrane structure .
Biochemical Pathways
It is known that this compound is a part of five different types of natural products .
Result of Action
It is known that the this compound functionality is a part of five different types of natural products .
Analyse Biochimique
Biochemical Properties
N-Hydroxyguanidine plays a significant role in biochemical reactions, particularly in the context of nitric oxide synthesis. It interacts with inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide from L-arginine. This compound binds to the oxygenase domain of iNOS, where it undergoes oxidation to produce nitric oxide. This interaction is crucial for the regulation of nitric oxide levels in various physiological and pathological processes .
Additionally, this compound has been shown to interact with xanthine oxidase, an enzyme involved in the reduction of guanoxabenz, a derivative of this compound. This interaction highlights the compound’s role in redox reactions and its potential impact on cellular oxidative stress .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the production of nitric oxide through the interaction of this compound with iNOS can lead to the activation of signaling pathways involved in vasodilation, immune response, and neurotransmission. Moreover, nitric oxide produced from this compound can act as a signaling molecule that regulates gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. This compound binds to the active site of iNOS, where it undergoes oxidation to produce nitric oxide. This process involves the transfer of electrons and the formation of intermediate compounds that ultimately lead to the production of nitric oxide. Additionally, this compound can inhibit the activity of certain enzymes, such as xanthine oxidase, by acting as a substrate for reduction reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained production of nitric oxide and potential alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate nitric oxide production and influence cellular processes without causing significant adverse effects. At high doses, this compound may lead to toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in metabolic pathways related to nitric oxide synthesis and redox reactions. It interacts with enzymes such as iNOS and xanthine oxidase, which play key roles in its metabolism. The oxidation of this compound by iNOS leads to the production of nitric oxide, while its reduction by xanthine oxidase results in the formation of guanoxabenz. These metabolic pathways highlight the compound’s role in regulating nitric oxide levels and redox balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its effects. The distribution of this compound within tissues can influence its bioavailability and impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, its interaction with iNOS occurs in the cytoplasm, where the enzyme is localized. The localization of this compound within specific subcellular compartments can affect its activity and function, as well as its interactions with other biomolecules .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La N-Hydroxyguanidine peut être synthétisée par plusieurs méthodes. Une approche courante implique la réaction d'amines primaires avec des cyanamides, suivie d'une hydrolyse pour obtenir la this compound . Une autre méthode consiste en la réaction de guanylation catalytique des amines avec des carbodiimides . La synthèse catalysée par les métaux de transition est également utilisée, où les guanidines sont synthétisées via la formation de liaisons C–N .
Méthodes de Production Industrielle : La production industrielle de la this compound implique souvent l'utilisation de réactifs supportés sur un solide pour la synthèse de guanidines N,N’,N’'-trisubstituées . Cette méthode est avantageuse en raison de son efficacité et de sa capacité d'adaptation à l'échelle.
Analyse Des Réactions Chimiques
Types de Réactions : La N-Hydroxyguanidine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
Réactifs et Conditions Courants :
Oxydation : La this compound peut être oxydée par les cytochromes P450 et la synthase d'oxyde nitrique pour former de l'oxyde nitrique.
Réduction : La réduction de la this compound implique généralement l'utilisation d'agents réducteurs tels que le borohydrure de sodium.
Substitution : Les réactions de substitution impliquent souvent l'utilisation d'agents alkylants pour introduire différents substituants sur la partie guanidine.
Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent l'oxyde nitrique, les cyanamides et diverses guanidines substituées .
Comparaison Avec Des Composés Similaires
La N-Hydroxyguanidine est unique par rapport aux autres guanidines en raison de sa substitution hydroxyle, qui influence considérablement sa réactivité chimique et son activité biologique. Des composés similaires incluent :
N-alkylguanidines : Ces composés présentent des affinités de liaison similaires à la synthase d'oxyde nitrique inductible mais diffèrent dans leur capacité à produire de l'oxyde nitrique.
N-arylguanidines : Ces composés ont des affinités plus faibles pour la synthase d'oxyde nitrique et ne sont généralement pas capables de produire de l'oxyde nitrique.
Propriétés
IUPAC Name |
2-hydroxyguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3O/c2-1(3)4-5/h5H,(H4,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBHRSAKANVBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6345-29-5 (sulfate[2:1]) | |
| Record name | Hydroxyguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00156915 | |
| Record name | Hydroxyguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13115-21-4 | |
| Record name | Hydroxyguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13115-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-hydroxyguanidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03770 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanidine, hydroxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxyguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYGUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8767F421T7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



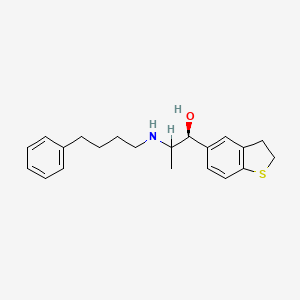

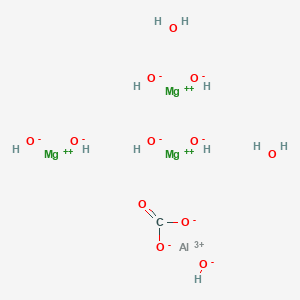
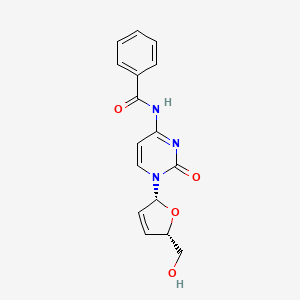
![1-O-[(2R,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl 2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate](/img/structure/B1202571.png)
![6-(((2,5-Dimethoxyphenyl)amino)methyl)-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1202572.png)
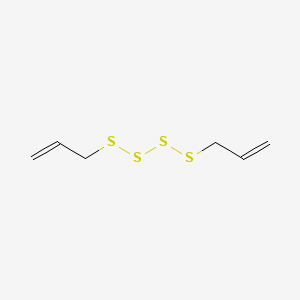
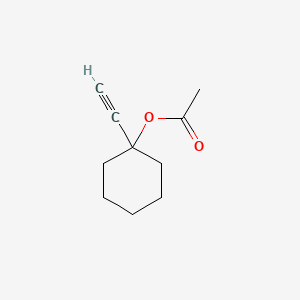
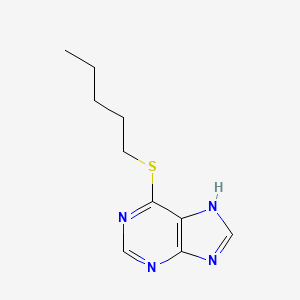
![N-[2-[6-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl]-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide](/img/structure/B1202580.png)
